

Cross-validation of experimental data for 2-Ethyl-4-methyl-1-pentene

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Compound of Interest

Compound Name: **2-Ethyl-4-methyl-1-pentene**

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A Comparative Analysis of **2-Ethyl-4-methyl-1-pentene** and Structurally Related Alkenes

This guide provides a detailed comparison of the experimental data for **2-Ethyl-4-methyl-1-pentene** against two alternative branched alkenes: 4-Methyl-1-pentene and 2,4,4-Trimethyl-1-pentene. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their physical and spectroscopic properties, along with detailed experimental protocols.

Data Presentation

The following tables summarize the key physical and spectroscopic properties of **2-Ethyl-4-methyl-1-pentene** and its selected alternatives.

Table 1: Physical Properties

Property	2-Ethyl-4-methyl-1-pentene	4-Methyl-1-pentene	2,4,4-Trimethyl-1-pentene
Molecular Formula	C ₈ H ₁₆ [1]	C ₆ H ₁₂ [2] [3]	C ₈ H ₁₆ [4]
Molecular Weight (g/mol)	112.22 [1]	84.16 [1] [2]	112.21 [4]
Boiling Point (°C)	111 [1]	53-54 [5]	101-102 [6]
Density (g/mL)	0.720 [1]	0.665 at 25 °C [5]	0.715 at 20 °C [4]
Refractive Index	1.411 [1]	1.381-1.384 at 20 °C [7]	1.408 at 20 °C

Table 2: Spectroscopic Data Summary

Spectroscopic Data	2-Ethyl-4-methyl-1-pentene	4-Methyl-1-pentene	2,4,4-Trimethyl-1-pentene
¹ H NMR	Data available, specific shifts require experimental determination.	Spectra available [8]	Spectra available [9]
¹³ C NMR	Data available, specific shifts require experimental determination.	Spectra available	Spectra available
IR Spectrum	Available through NIST WebBook [5]	Available through NIST WebBook [10] and SpectraBase [11]	Available through PubChem and SpectraBase [4] [12]
Mass Spectrometry (GC-MS)	Data available through PubChem [4]	Data available [13]	Data available through PubChem and NIST WebBook [4] [14]

Experimental Protocols

Detailed methodologies for the determination of the key experimental data are provided below.

Determination of Boiling Point

The boiling point of the alkenes can be determined using the Thiele tube method, which is suitable for small sample volumes.

- Apparatus: Thiele tube, thermometer, small test tube, capillary tube (sealed at one end), heating oil (mineral oil or silicone oil), and a heat source.
- Procedure:
 - A small amount of the alkene sample (approximately 0.5 mL) is placed in the small test tube.
 - A capillary tube is inverted and placed inside the test tube containing the sample.
 - The test tube assembly is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
 - The entire setup is immersed in a Thiele tube filled with heating oil.
 - The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.
 - As the temperature approaches the boiling point, a stream of bubbles will emerge from the capillary tube.
 - Heating is continued until a steady stream of bubbles is observed.
 - The heat source is then removed, and the apparatus is allowed to cool.
 - The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[\[15\]](#)

Measurement of Density

The density of the liquid alkenes can be determined using a pycnometer.

- Apparatus: Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it), analytical balance.
- Procedure:
 - The empty pycnometer is cleaned, dried, and weighed accurately.
 - The pycnometer is filled with the alkene sample, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is wiped off.
 - The filled pycnometer is weighed.
 - The pycnometer is then emptied, cleaned, dried, and filled with distilled water.
 - The pycnometer filled with water is weighed.
 - The density of the alkene is calculated using the formula: Density of alkene = (mass of alkene / mass of water) * density of water at the measurement temperature.

Measurement of Refractive Index

An Abbe refractometer is used for the precise measurement of the refractive index.[\[16\]](#)

- Apparatus: Abbe refractometer, light source (sodium D-line, 589 nm), constant temperature water bath.
- Procedure:
 - The refractometer is calibrated using a standard sample with a known refractive index.
 - The prisms of the refractometer are cleaned with a soft tissue and a suitable solvent (e.g., ethanol or acetone).
 - A few drops of the alkene sample are placed on the surface of the measuring prism.
 - The prisms are closed and locked.
 - The light source is switched on, and the eyepiece is adjusted to bring the crosshairs into focus.

- The dispersion compensator is adjusted to eliminate any color fringes from the field of view.
- The measurement knob is turned until the boundary line between the light and dark fields is centered on the crosshairs.
- The refractive index is read from the scale. The temperature should be maintained and recorded, as the refractive index is temperature-dependent.[17][18]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is used to determine the purity of the alkene and to identify any isomers or impurities.

- Instrumentation: Gas chromatograph coupled with a mass spectrometer.
- Typical GC Conditions:
 - Column: A non-polar capillary column (e.g., DB-5ms or HP-5ms) is suitable for separating hydrocarbon isomers.[19]
 - Injector Temperature: Typically set around 250 °C.
 - Oven Temperature Program: An initial temperature of 50 °C, held for a few minutes, followed by a ramp of 10 °C/min up to 250 °C is a common starting point.[20]
 - Carrier Gas: Helium or hydrogen at a constant flow rate.
- Mass Spectrometry Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Scan Range: m/z 40-300.
- Procedure:
 - A dilute solution of the alkene sample is prepared in a volatile solvent (e.g., pentane or hexane).

- The sample is injected into the GC.
- The components are separated based on their boiling points and interaction with the stationary phase.
- The separated components enter the mass spectrometer, where they are ionized and fragmented.
- The resulting mass spectrum provides a unique fragmentation pattern that can be used to identify the compound by comparison with a spectral library (e.g., NIST).

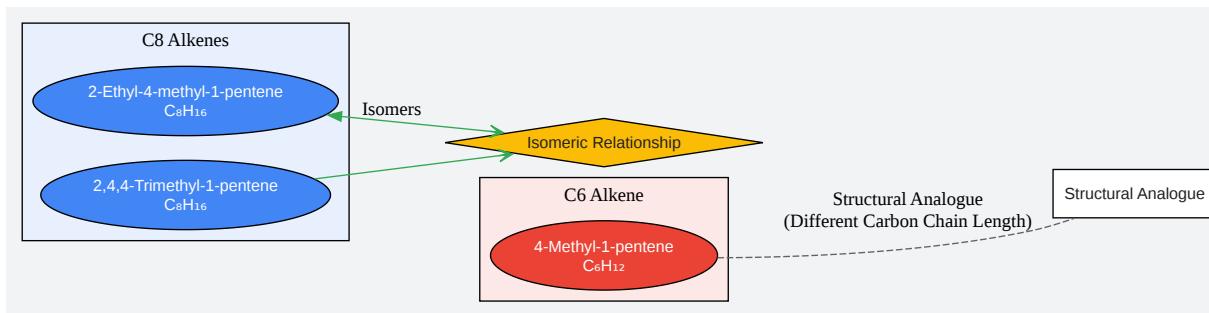
Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectroscopy are used to elucidate the chemical structure of the alkenes.

- Instrumentation: NMR spectrometer (e.g., 400 MHz).
- Sample Preparation:
 - Approximately 5-10 mg of the alkene sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3).
 - The solution is transferred to an NMR tube.
- ^1H NMR Spectroscopy: Provides information about the number of different types of protons and their neighboring protons. The chemical shifts for alkene protons typically appear in the range of 4.5-6.5 ppm.[21]
- ^{13}C NMR Spectroscopy: Provides information about the number of different types of carbon atoms. The sp^2 hybridized carbons of the double bond typically appear in the range of 100-150 ppm.[22]
- Data Analysis: The chemical shifts, integration values, and coupling constants are analyzed to confirm the structure of the molecule.

Mandatory Visualization

The following diagram illustrates the structural relationship between **2-Ethyl-4-methyl-1-pentene** and its compared alternatives.



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Caption: Structural relationship of the compared alkenes.

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